

"Ethyl 6-amino-3-bromopicolinate molecular weight and formula"

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Compound of Interest

Compound Name: Ethyl 6-amino-3-bromopicolinate

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Technical Guide: Ethyl 6-amino-3-bromopicolinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Ethyl 6-amino-3-bromopicolinate**, a chemical compound relevant in the field of medicinal chemistry and drug discovery, particularly as a building block for more complex molecules.^[1]

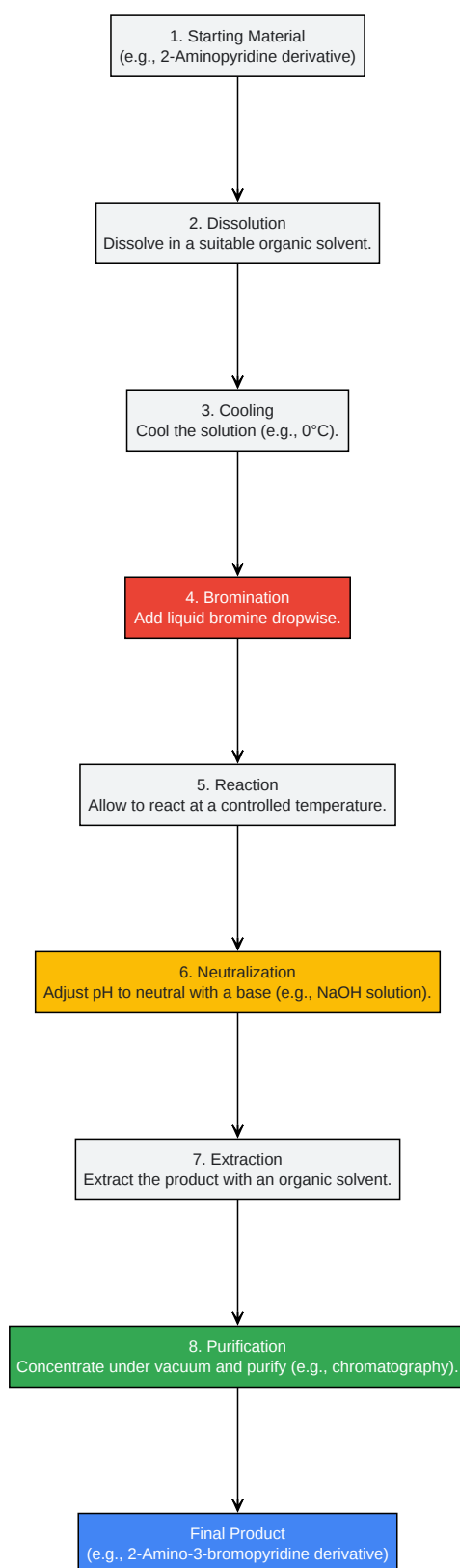
Chemical and Physical Properties

Ethyl 6-amino-3-bromopicolinate is a substituted pyridine derivative. Its key identifiers and properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |
|--------------------|---|-----------|
| Molecular Formula | C ₈ H ₉ BrN ₂ O ₂ | [1][2] |
| Molecular Weight | 245.07 g/mol | [2][3] |
| CAS Number | 1214332-35-0 | [1][2] |
| Appearance | Not specified, likely a solid | |
| Purity | ≥98% | [1] |
| Storage Conditions | Room temperature or -20°C | [1][2] |

Hypothetical Synthesis Workflow

The synthesis of substituted bromopyridines often involves the direct bromination of an aminopyridine precursor. The following diagram illustrates a generalized workflow for the synthesis of a bromo-aminopyridine derivative, which could be adapted for **Ethyl 6-amino-3-bromopicolinate**.



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Caption: Generalized workflow for the synthesis of a bromo-aminopyridine derivative.

General Experimental Protocol for Bromination of Aminopyridines

The following is a generalized experimental protocol for the bromination of an aminopyridine derivative, based on methodologies for similar compounds.^[4] This should be adapted and optimized for the specific synthesis of **Ethyl 6-amino-3-bromopicolinate**.

1. Dissolution and Cooling:

- Dissolve the starting aminopyridine compound in a suitable organic solvent (e.g., acetic acid) in a reaction vessel.
- Stir the solution and cool it to a low temperature, for instance, 0°C, using an ice bath.

2. Bromination:

- Slowly add a stoichiometric amount of liquid bromine to the cooled solution dropwise. The addition is often done in portions to control the reaction rate and temperature.
- After the initial addition, the reaction mixture may be allowed to warm to a specific temperature (e.g., 10-20°C) and stirred for a defined period.^[4]

3. Reaction Monitoring and Work-up:

- Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture again.

4. Neutralization and Extraction:

- Carefully neutralize the reaction mixture by adding a base, such as a sodium hydroxide solution, until the pH is neutral.
- Transfer the mixture to a separatory funnel and perform an extraction with a suitable organic solvent (e.g., ethyl acetate). This step should be repeated multiple times to ensure complete extraction of the product.

5. Isolation and Purification:

- Combine the organic layers and dry them over an anhydrous salt (e.g., sodium sulfate).
- Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
- Purify the crude product using techniques such as column chromatography or recrystallization to yield the final, high-purity compound.

Applications in Drug Development

Compounds like **Ethyl 6-amino-3-bromopicolinate** are valuable in drug development as they serve as versatile building blocks. The presence of multiple functional groups (amino, bromo, and ester) allows for a variety of chemical modifications, making them key intermediates in the synthesis of targeted therapies, including protein degraders.^[1] The pyridine core is a common scaffold in many biologically active molecules.

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